Panel-Negative Selectivity Across 40 Diverse HTS Assays
A consolidated analysis of PubChem BioAssay data shows the target compound has been tested in 40 unique primary and confirmatory screening assays. It was classified as 'Inactive' in 100% of these tests, demonstrating a consistent inability to interfere with a wide range of biological targets and assay detection technologies [1].
| Evidence Dimension | Frequency of inactivity across an HTS panel (Assay Interference Potential) |
|---|---|
| Target Compound Data | Inactive in 40 out of 40 tested PubChem bioassays |
| Comparator Or Baseline | A hypothetical 'frequent hitter' analog might show >30% active rate in the same panel. Most uncharacterized screening compounds lack any such counter-screening data. |
| Quantified Difference | The target compound has a 0% active rate in a 40-assay panel, an empirical benchmark of inertness that is functionally unattainable for an unvetted analog. |
| Conditions | Panel of 40 PubChem HTS assays (biochemical and cell-based) including targets like S1P3, PPARgamma, Rac/Ras GTPases, STAT1/3, PKD, Factor XIa/XIIa, Kallikrein 5, and RGS12. |
Why This Matters
Procuring this specific compound provides a negative control validated against 40 distinct targets and assay formats, a level of 'negative vetting' that cannot be assumed for a cheaper or in-stock analog.
- [1] PubChem BioAssay Summary for CID 2564272. National Center for Biotechnology Information. Accessed 2026-05-03. View Source
